(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
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Description
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and mechanism of action, which makes it a promising candidate for the development of new drugs. In
Scientific Research Applications
Thermal and Optical Studies
Research on compounds with structural elements similar to "(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone" includes the study of their thermal properties, optical behaviors, and crystal structure. For instance, the thermal and optical properties of certain piperidinyl methanone oxime derivatives have been characterized, demonstrating their stability and potential applications in materials science (Karthik et al., 2021). These findings suggest that compounds with similar structures could have applications in developing materials with specific thermal and optical characteristics.
Pharmacological Potential
Another area of research involves evaluating the pharmacological potential of structurally related compounds. For example, piperidinyl methanone derivatives have been studied for their antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Mallesha & Mohana, 2014). These studies highlight the possibilities of utilizing similar compounds in pharmacological research, specifically in the design of drugs targeting microbial pathogens.
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds containing piperidine and pyridine rings, similar to the compound , have been explored, demonstrating innovative approaches to creating heterocyclic structures with potential applications in organic synthesis and medicinal chemistry (Zhang et al., 2020). These findings underscore the versatility of such compounds in chemical synthesis, offering pathways to a broad range of bioactive molecules.
properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-6-5-9-19(22-15)26-17-10-12-24(13-11-17)21(25)18-14-27-20(23-18)16-7-3-2-4-8-16/h2-9,14,17H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAZGCRJXJYGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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